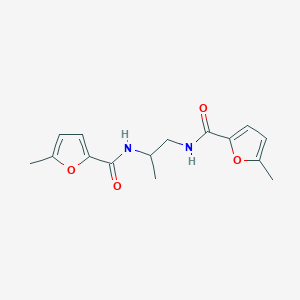
N,N'-propane-1,2-diylbis(5-methylfuran-2-carboxamide)
Overview
Description
N,N’-propane-1,2-diylbis(5-methylfuran-2-carboxamide) is an organic compound characterized by its unique structure, which includes two furan rings connected by a propane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-propane-1,2-diylbis(5-methylfuran-2-carboxamide) typically involves the reaction of 5-methylfuran-2-carboxylic acid with propane-1,2-diamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N,N’-propane-1,2-diylbis(5-methylfuran-2-carboxamide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-propane-1,2-diylbis(5-methylfuran-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the furan rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Conversion of amide groups to amines.
Substitution: Introduction of various functional groups onto the furan rings.
Scientific Research Applications
N,N’-propane-1,2-diylbis(5-methylfuran-2-carboxamide) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a component in drug delivery systems.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-propane-1,2-diylbis(5-methylfuran-2-carboxamide) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan rings and amide groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N’-ethane-1,2-diylbis(5-methylfuran-2-carboxamide): Similar structure but with an ethane-1,2-diyl bridge instead of a propane-1,2-diyl bridge.
N,N’-butane-1,2-diylbis(5-methylfuran-2-carboxamide): Similar structure but with a butane-1,2-diyl bridge instead of a propane-1,2-diyl bridge.
Uniqueness
N,N’-propane-1,2-diylbis(5-methylfuran-2-carboxamide) is unique due to its specific structural features, which can influence its chemical reactivity and biological activity. The length and flexibility of the propane-1,2-diyl bridge can affect the compound’s ability to interact with molecular targets and participate in various chemical reactions.
Properties
IUPAC Name |
5-methyl-N-[2-[(5-methylfuran-2-carbonyl)amino]propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9(17-15(19)13-7-5-11(3)21-13)8-16-14(18)12-6-4-10(2)20-12/h4-7,9H,8H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBOZUAMGUQKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC(C)NC(=O)C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


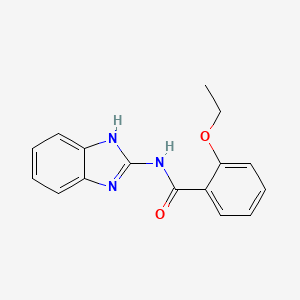
![2-[4-(diphenylmethyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4035601.png)
![4-(4-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}phenyl)-4H-1,2,4-triazole](/img/structure/B4035603.png)
![2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4035636.png)
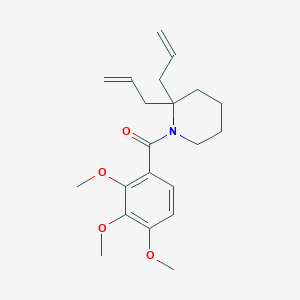
![3-methoxy-N-{2-[4-(3-methoxybenzoyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B4035644.png)
![N-[(5-methylpyrazin-2-yl)methyl]-5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide](/img/structure/B4035652.png)
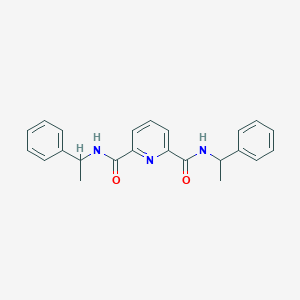
![1-(4-chlorobenzoyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B4035671.png)
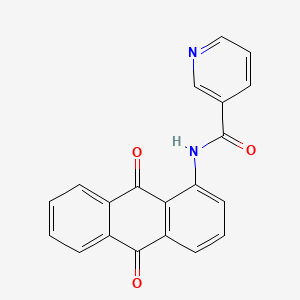
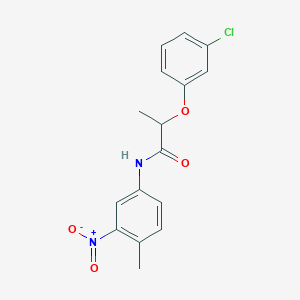
![Methyl 6-methyl-2-{[(pentafluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4035690.png)
![N-[3-CARBAMOYL-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-PYRAZINECARBOXAMIDE](/img/structure/B4035692.png)
![5-bromo-N-[(Z)-3-(3-hydroxypropylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4035694.png)
